molecular formula C15H22N4O6 B1330204 (Glu2)-TRH CAS No. 85541-78-2

(Glu2)-TRH

Katalognummer: B1330204
CAS-Nummer: 85541-78-2
Molekulargewicht: 354.36 g/mol
InChI-Schlüssel: HYZBGWLLSXSYLX-GUBZILKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Glu2)-TRH, also known as thyrotropin-releasing hormone analogue, is a modified form of the naturally occurring thyrotropin-releasing hormone. The modification involves the substitution of the second amino acid in the sequence with glutamic acid. This compound has been studied for its potential as a functional antagonist of thyrotropin-releasing hormone in the central nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Glu2)-TRH involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: (Glu2)-TRH durchläuft in erster Linie Peptidbindungsbildungs- und Hydrolysereaktionen. Es ist relativ stabil und unterliegt unter physiologischen Bedingungen keiner Oxidation oder Reduktion.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das (Glu2)-TRH-Peptid selbst. Die Hydrolyse des Peptids kann seine konstituierenden Aminosäuren liefern .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

(Glu2)-TRH wirkt als funktioneller Antagonist von Thyreotropin-Releasing-Hormon, indem es an seine Rezeptoren bindet, ohne sie zu aktivieren. Diese Bindung verhindert, dass das natürliche Hormon seine Wirkung entfaltet, wodurch die cholinerge Aktivität im Gehirn moduliert wird. Der Mechanismus der Verbindung beinhaltet Wechselwirkungen mit G-Protein-gekoppelten Rezeptoren, insbesondere TRH-R1 und TRH-R2, die an verschiedenen Prozessen im zentralen Nervensystem beteiligt sind .

Ähnliche Verbindungen:

Eindeutigkeit: (Glu2)-TRH ist einzigartig in seiner Fähigkeit, als selektiver funktioneller Antagonist von Thyreotropin-Releasing-Hormon zu wirken. Im Gegensatz zu anderen Analoga zeigt es keine intrinsischen Wirkungen, sondern moduliert effektiv die Aktivität des natürlichen Hormons, was es zu einem wertvollen Werkzeug für die Untersuchung der Funktionen des zentralen Nervensystems und möglicher therapeutischer Anwendungen macht .

Wirkmechanismus

(Glu2)-TRH acts as a functional antagonist of thyrotropin-releasing hormone by binding to its receptors without activating them. This binding prevents the natural hormone from exerting its effects, thereby modulating cholinergic activity in the brain. The compound’s mechanism involves interactions with G protein-coupled receptors, specifically TRH-R1 and TRH-R2, which are involved in various central nervous system processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (Glu2)-TRH is unique in its ability to act as a selective functional antagonist of thyrotropin-releasing hormone. Unlike other analogues, it does not elicit intrinsic effects but effectively modulates the activity of the natural hormone, making it a valuable tool for studying central nervous system functions and potential therapeutic applications .

Biologische Aktivität

(Glu2)-Thyrotropin-Releasing Hormone (TRH), also known as pGlu-Glu-Pro-NH2, is a peptide with notable biological activity in the central nervous system (CNS). It is structurally related to the endogenous TRH but exhibits distinct pharmacological properties. This article explores the biological activity of (Glu2)-TRH, focusing on its mechanisms of action, stability, receptor interactions, and potential therapeutic applications.

This compound has been shown to exert several pharmacological effects that are both similar to and distinct from those of TRH. Notably:

  • Analeptic Effects : this compound has demonstrated an analeptic action, which refers to its ability to counteract sedation induced by barbiturates. In experimental models, co-administration of this compound with TRH resulted in a dose-dependent attenuation of TRH's effects on sleep duration in mice, indicating its role as a negative modulator of TRH-induced cholinergic activity .
  • Cholinergic Modulation : Research indicates that this compound significantly reduces TRH-induced extracellular acetylcholine release in the hippocampus, suggesting that it may function through alternative pathways or receptors not yet fully characterized .
  • Receptor Interaction : Unlike TRH, which binds to known TRH receptors (TRHR1 and TRHR2), this compound does not exhibit significant binding affinity for these receptors. This suggests that its pharmacological effects may arise from interactions with other unidentified receptors in the CNS .

Stability and Pharmacokinetics

One of the key characteristics of this compound is its stability in biological systems:

  • Resistance to Degradation : Unlike TRH, which is rapidly metabolized by thyroliberinase, this compound is resistant to this enzyme's action. Studies indicate that it remains stable in rat serum for at least four hours and is primarily cleared through renal pathways .
  • Potential for Therapeutic Use : The stability profile of this compound enhances its potential as a therapeutic agent compared to traditional TRH, particularly in conditions where prolonged action is beneficial.

Research Findings and Case Studies

Several studies have investigated the biological effects and potential applications of this compound:

Table 1: Summary of Key Findings on this compound

Study ReferenceKey FindingsExperimental Model
Attenuates TRH-induced analeptic effects; reduces acetylcholine releaseMice
Exhibits prolonged pharmacological effects; does not bind to TRHRsIn vitro studies
Acts as a functional antagonist to TRH; modulates cholinergic activityRodent brain models

Case Study Insights

In a notable case study involving animal models, this compound was administered alongside TRH to assess its impact on sleep duration. The results indicated that while TRH alone significantly reduced sleep time following pentobarbital administration, the co-administration with this compound resulted in a moderate increase in sleep duration compared to controls. This suggests that this compound may serve as a therapeutic agent for managing sedation-related disorders .

Eigenschaften

IUPAC Name

(4S)-5-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O6/c16-13(23)10-2-1-7-19(10)15(25)9(4-6-12(21)22)18-14(24)8-3-5-11(20)17-8/h8-10H,1-7H2,(H2,16,23)(H,17,20)(H,18,24)(H,21,22)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZBGWLLSXSYLX-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501006105
Record name 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85541-78-2
Record name Pyroglutamyl-glutamyl-proline amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085541782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PGLU-GLU-PRO AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMJ3YG49SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Glu2)-TRH
Reactant of Route 2
(Glu2)-TRH
Reactant of Route 3
(Glu2)-TRH
Reactant of Route 4
(Glu2)-TRH
Reactant of Route 5
Reactant of Route 5
(Glu2)-TRH
Reactant of Route 6
(Glu2)-TRH
Customer
Q & A

Q1: What is the significance of pyroglutamyl-glutamyl-proline amide's presence in the pituitary gland?

A1: Research suggests that pyroglutamyl-glutamyl-proline amide (EEP), a peptide structurally similar to thyrotropin-releasing hormone (TRH), plays a role in regulating pituitary function. While both EEP and TRH contribute to total TRH-like immunoreactivity (t-TRH-LI) within the pituitary, their levels are differentially affected by gonadal steroids. [, ] This suggests distinct regulatory mechanisms and potential functional differences within the pituitary gland. Further research is needed to fully elucidate the specific roles of both EEP and TRH in pituitary function.

Q2: How do gonadal steroids influence pyroglutamyl-glutamyl-proline amide levels in the rat pituitary?

A2: Studies show that EEP levels in the rat anterior pituitary are significantly affected by gonadal steroids. Ovariectomy in female rats leads to a substantial increase in EEP levels, an effect reversed by 17-beta-estradiol administration. [] Similarly, orchidectomy in male rats also elevates EEP levels, with testosterone replacement restoring them to normal levels. [] These findings strongly suggest that gonadal steroid status plays a crucial role in regulating EEP levels within the anterior pituitary.

Q3: Is pyroglutamyl-glutamyl-proline amide synthesized within the pituitary, and if so, what evidence supports this?

A3: Evidence suggests that EEP may be synthesized directly within the anterior pituitary. Research indicates that while TRH is detectable in the hypothalamus and posterior pituitary, EEP is predominantly found within the anterior pituitary. [] This localized presence of EEP, coupled with its response to hormonal changes within the pituitary, supports the hypothesis that EEP is synthesized locally rather than being transported from other regions. Further investigation is necessary to definitively confirm the site of EEP synthesis and understand its regulation within the anterior pituitary.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.